molecular formula C16H17N5O4S B10919295 7-(1-ethyl-1H-pyrazol-3-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

7-(1-ethyl-1H-pyrazol-3-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B10919295
M. Wt: 375.4 g/mol
InChI Key: RFQDYUHECKUECN-UHFFFAOYSA-N
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Description

7-(1-ethyl-1H-pyrazol-3-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a pyrido[2,3-d]pyrimidine core, and a carboxylic acid group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-ethyl-1H-pyrazol-3-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with an appropriate precursor, such as ethyl hydrazine and a suitable diketone, the pyrazole ring is formed through cyclization.

    Construction of the Pyrido[2,3-d]pyrimidine Core: This step involves the condensation of the pyrazole derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Carboxylic Acid Group: This is typically achieved through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted pyrazole and pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.

Biology

Biologically, the compound may exhibit interesting interactions with biomolecules, making it a candidate for biochemical studies.

Medicine

In medicine, the compound’s potential pharmacological activities are of interest. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(1-ethyl-1H-pyrazol-3-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets through binding interactions, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

  • 7-(1-ethyl-1H-pyrazol-3-yl)-1-(2-hydroxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
  • 7-(1-methyl-1H-pyrazol-3-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Uniqueness

The unique combination of the pyrazole ring, the pyrido[2,3-d]pyrimidine core, and the specific substituents in 7-(1-ethyl-1H-pyrazol-3-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid distinguishes it from similar compounds. This uniqueness may translate to distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H17N5O4S

Molecular Weight

375.4 g/mol

IUPAC Name

7-(1-ethylpyrazol-3-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C16H17N5O4S/c1-3-20-5-4-10(19-20)11-8-9(15(23)24)12-13(17-11)21(6-7-25-2)16(26)18-14(12)22/h4-5,8H,3,6-7H2,1-2H3,(H,23,24)(H,18,22,26)

InChI Key

RFQDYUHECKUECN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=C2)C(=O)O)C(=O)NC(=S)N3CCOC

Origin of Product

United States

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